

(2-Fluorobenzyl)hydrazine hydrochloride

chemical properties

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Compound of Interest

Compound Name: (2-Fluorobenzyl)hydrazine
hydrochloride

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An In-depth Technical Guide to (2-Fluorobenzyl)hydrazine Hydrochloride

Authored by a Senior Application Scientist

This guide provides an in-depth technical examination of **(2-Fluorobenzyl)hydrazine hydrochloride**, a pivotal fluorinated building block for professionals in pharmaceutical research, medicinal chemistry, and advanced organic synthesis. We will move beyond simple data recitation to explore the causal relationships between its structure, properties, and applications, offering field-proven insights into its synthesis, characterization, and safe handling.

Molecular Profile and Physicochemical Significance

(2-Fluorobenzyl)hydrazine hydrochloride is a synthetic aromatic hydrazine derivative presented as its dihydrochloride salt.^[1] This salt form is crucial as it significantly enhances the compound's stability and solubility in polar protic solvents, a desirable characteristic for its application as a reagent in aqueous or alcoholic reaction media.^[1]

The molecule's architecture is distinguished by two key features: a nucleophilic hydrazine moiety and a benzyl ring substituted with fluorine at the ortho-position. The high electronegativity of the fluorine atom creates a significant electron-withdrawing effect on the aromatic ring, which modulates the electronic properties and reactivity of the entire molecule.^[1] This substitution is a deliberate design element for chemists, as fluorine incorporation is a well-

established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2]

Core Physicochemical Properties

A summary of the compound's essential properties is presented below. The dihydrochloride form involves the protonation of both nitrogen atoms in the hydrazine group.[1]

Property	Value	Source(s)
CAS Number	1349715-77-0	[3]
Molecular Formula	C ₇ H ₁₁ Cl ₂ FN ₂	[3][4]
Molecular Weight	213.08 g/mol	[3][4]
IUPAC Name	(2-fluorophenyl)methylhydrazine; dihydrochloride	[4]
Synonyms	2-Fluorobenzylhydrazine dihydrochloride	[3]
Physical Form	Solid	[5]
Solubility	Enhanced solubility in water and lower alcohols due to its ionic salt form.[1]	[1]
Storage	Hygroscopic; store in a dry, cool, well-ventilated area under an inert atmosphere.[5]	[5]

Spectroscopic Validation: A Self-Validating System

Structural confirmation of **(2-Fluorobenzyl)hydrazine hydrochloride** is unequivocally achieved through a combination of spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle, creating a self-validating system of analysis.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, typically in the 7.0-7.5 ppm region. The ortho-fluorine substitution induces distinct splitting patterns and chemical shifts for these protons. The methylene ($-\text{CH}_2-$) protons will appear as a singlet or a multiplet, and the hydrazine protons ($-\text{NH}-\text{NH}_3^+$) will be visible, often as broad signals.[\[1\]](#)
- ^{13}C NMR: The carbon spectrum provides further confirmation, showing distinct resonances for each carbon atom in the molecule, with the C-F coupling being a key diagnostic feature.[\[1\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum reveals key functional groups. Broad stretches in the $3000\text{-}3500\text{ cm}^{-1}$ region are characteristic of the N-H bonds within the protonated hydrazine group (NH_2^+ and NH_3^+), broadened by ionic hydrogen bonding. Aromatic C-H stretching vibrations typically appear around $3000\text{-}3100\text{ cm}^{-1}$, and the C-F stretching mode provides a prominent band.[\[1\]](#)
- Mass Spectrometry (MS): Mass spectrometric analysis provides definitive molecular weight confirmation. While the intact dihydrochloride salt may be unstable under some ionization conditions, the free base is commonly observed at m/z 140.[\[1\]](#) A characteristic fragmentation pattern includes the loss of the hydrazine group, yielding the fluorobenzyl cation at m/z 110.[\[1\]](#)

Synthesis and Mechanistic Insight

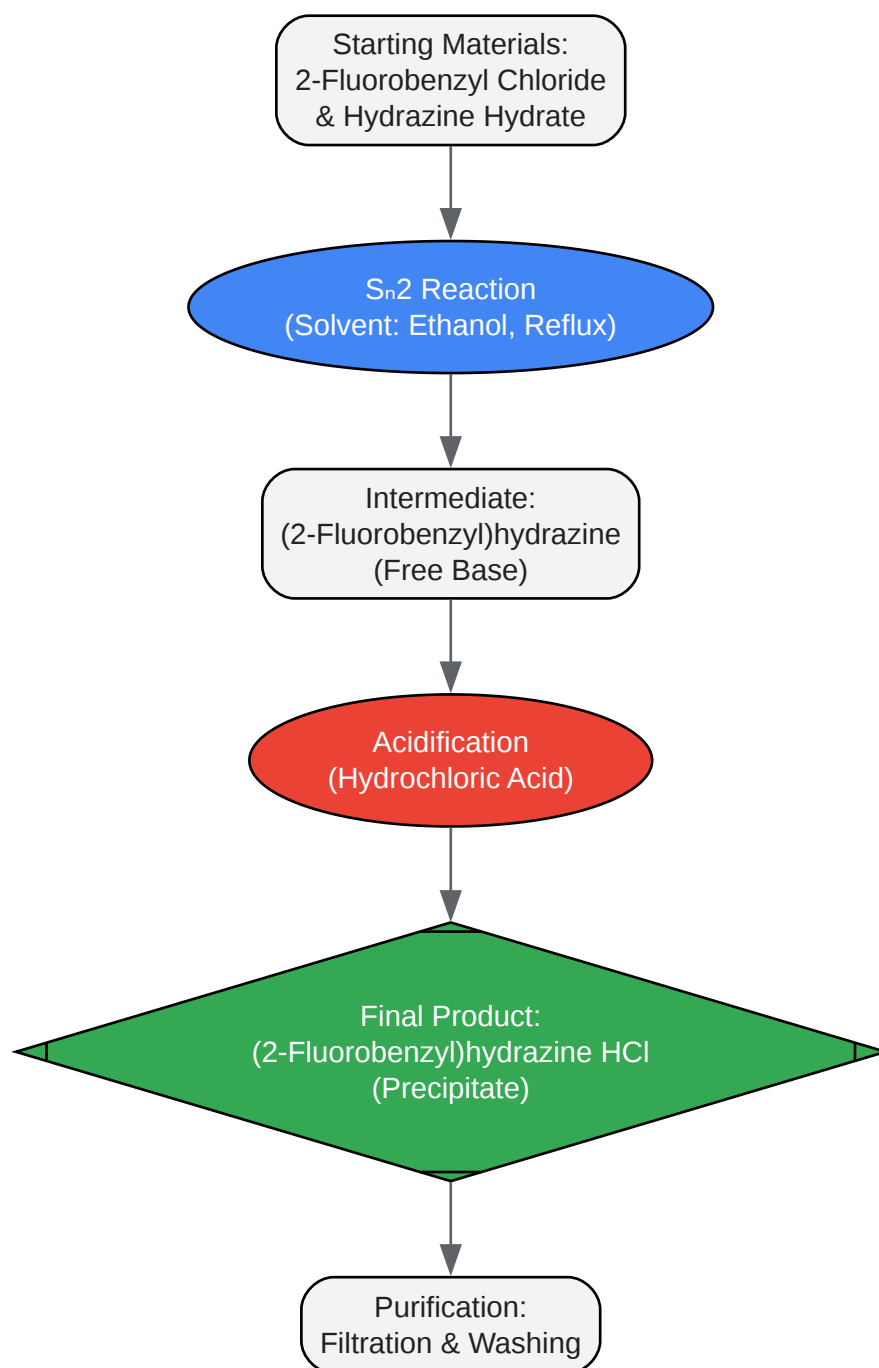
The primary synthetic route to **(2-Fluorobenzyl)hydrazine hydrochloride** is a robust and well-understood process. The choice of this methodology is based on the high reactivity of the starting materials and the straightforward purification of the final product as a stable salt.

The synthesis proceeds via a nucleophilic substitution reaction, specifically an $\text{S}_{\text{N}}2$ mechanism.[\[1\]](#) Hydrazine, the nucleophile, attacks the electrophilic benzylic carbon of a 2-fluorobenzyl halide (e.g., 2-fluorobenzyl chloride), displacing the halide leaving group. Hydrazine is a particularly potent nucleophile due to the "alpha effect," where the adjacent nitrogen atom with its lone pair of electrons enhances the nucleophilicity of the attacking nitrogen.[\[1\]](#)

Experimental Protocol: Synthesis of (2-Fluorobenzyl)hydrazine Hydrochloride

- **Nucleophilic Substitution:** To a solution of hydrazine hydrate in a suitable solvent such as ethanol, add 2-fluorobenzyl chloride.
- **Reflux:** Heat the reaction mixture to reflux and maintain for several hours to ensure the reaction proceeds to completion. The elevated temperature provides the necessary activation energy for the S_N2 reaction.
- **Formation of the Free Base:** Upon completion, the reaction mixture is worked up to isolate the (2-Fluorobenzyl)hydrazine free base.
- **Salt Formation:** The crude free base is then dissolved in a suitable solvent (e.g., ethanol or isopropanol) and treated with an excess of hydrochloric acid (either gaseous HCl or a concentrated aqueous solution).
- **Precipitation and Isolation:** The **(2-Fluorobenzyl)hydrazine hydrochloride** salt, being less soluble in the organic solvent, precipitates out of the solution.
- **Purification:** The precipitate is collected by filtration, washed with a cold, non-polar solvent (like diethyl ether) to remove any remaining impurities, and dried under vacuum. The conversion to the hydrochloride salt is a critical purification step, as it allows for the isolation of a stable, crystalline solid from the often-liquid or oily free base.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **(2-Fluorobenzyl)hydrazine hydrochloride**.

Reactivity and Applications in Drug Development

(2-Fluorobenzyl)hydrazine hydrochloride is not an end-product but a versatile starting material. Its utility stems from the dual reactivity of the hydrazine group and the advantageous

properties imparted by the fluorobenzyl moiety.

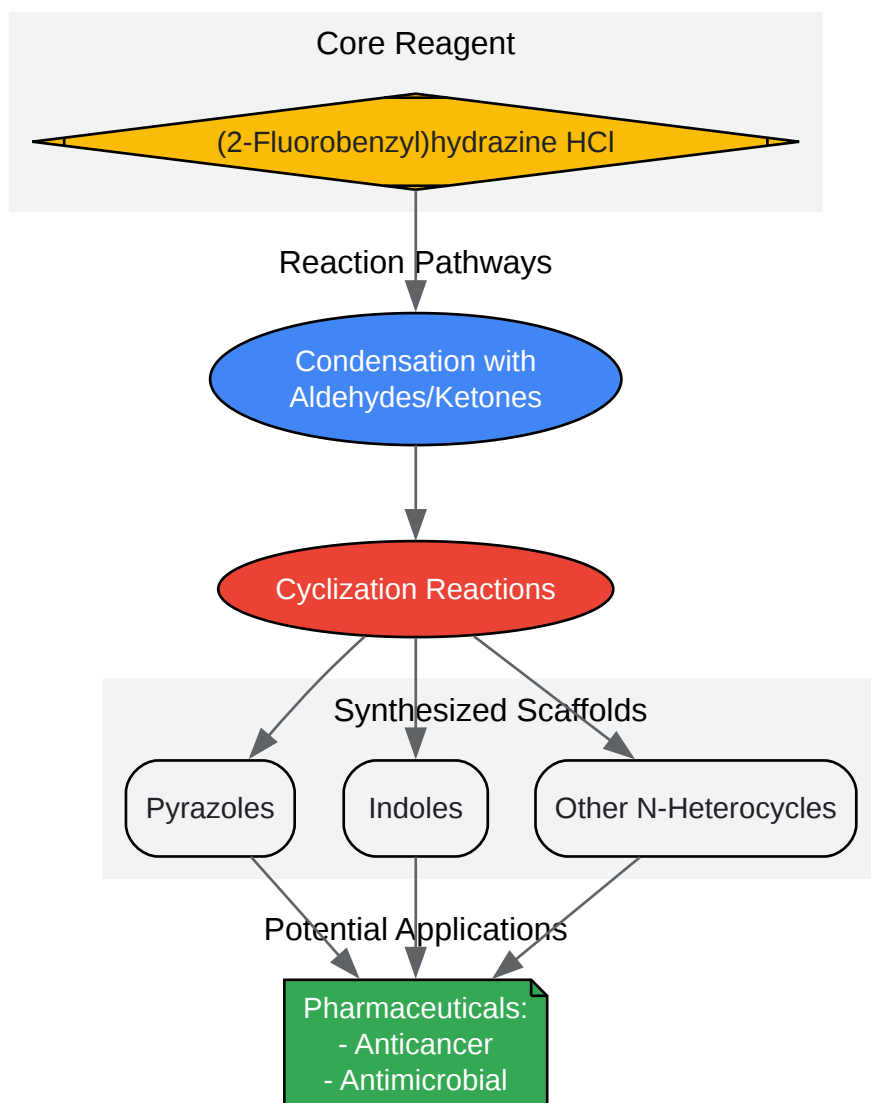
The hydrazine functional group is a potent nucleophile and serves as a linchpin for constructing larger molecules. It readily undergoes condensation reactions with aldehydes and ketones to form hydrazones, which can then be cyclized to generate a wide array of nitrogen-containing heterocycles. These heterocyclic scaffolds, such as pyrazoles and indoles, are prevalent in pharmacologically active molecules.^[2]

The presence of the 2-fluorobenzyl group makes this reagent particularly valuable in medicinal chemistry. As previously noted, the fluorine atom can improve key drug-like properties, including:

- **Metabolic Stability:** The C-F bond is strong and resistant to metabolic cleavage by cytochrome P450 enzymes, potentially increasing the half-life of a drug.
- **Binding Affinity:** Fluorine can participate in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins, enhancing binding affinity and potency.
- **Lipophilicity:** The fluorine atom can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

The compound has been identified as a building block for molecules with potential antimicrobial and anticancer activities.^[1]

Role as a Synthetic Scaffold



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Sources

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